4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide
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Overview
Description
4-Iodo-N-(3-pyridinylmethyl)benzenecarboxamide is a chemical compound with the molecular formula C13H11IN2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide consists of 13 carbon atoms, 11 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 338.14 .Scientific Research Applications
- Application : 4-iodo-N-[(pyridin-3-yl)methyl]benzamide has been investigated for its antileukemia potential. It is used in the preparation of derivatives, such as (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine. These derivatives may exhibit activity against neoplastic stem cells associated with leukemia .
- Application : 4-iodo-N-[(pyridin-3-yl)methyl]benzamide serves as an intermediate in the synthesis of Nilotinib. Nilotinib has shown efficacy in managing CML, making this application significant .
- Application : Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. While this specific compound was not mentioned, similar benzamide derivatives could contribute to TB drug development .
- Application : The crystal structure of the freebase form of 4-iodo-N-[(pyridin-3-yl)methyl]benzamide has been characterized. It forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Such structural insights are valuable for drug development .
Antileukemia Activity
Intermediate for Nilotinib
Anti-Tubercular Research
Crystallography Studies
Safety and Hazards
properties
IUPAC Name |
4-iodo-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXUDQNFCPRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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